[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
Brand Name:
Vulcanchem
CAS No.:
17884-89-8
VCID:
VC0101771
InChI:
InChI=1S/C34H54O4/c1-22(35)37-21-34-17-12-26-32(8)14-10-24-30(5,6)28(38-23(2)36)13-16-31(24,7)25(32)11-15-33(26,9)27(34)20-29(3,4)18-19-34/h12,24-25,27-28H,10-11,13-21H2,1-9H3/t24-,25+,27-,28-,31-,32+,33+,34-/m0/s1
SMILES:
CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C
Molecular Formula:
C34H54O4
Molecular Weight:
526.8 g/mol
[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate
CAS No.: 17884-89-8
Main Products
VCID: VC0101771
Molecular Formula: C34H54O4
Molecular Weight: 526.8 g/mol
CAS No. | 17884-89-8 |
---|---|
Product Name | [(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate |
Molecular Formula | C34H54O4 |
Molecular Weight | 526.8 g/mol |
IUPAC Name | [(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate |
Standard InChI | InChI=1S/C34H54O4/c1-22(35)37-21-34-17-12-26-32(8)14-10-24-30(5,6)28(38-23(2)36)13-16-31(24,7)25(32)11-15-33(26,9)27(34)20-29(3,4)18-19-34/h12,24-25,27-28H,10-11,13-21H2,1-9H3/t24-,25+,27-,28-,31-,32+,33+,34-/m0/s1 |
Standard InChIKey | OPVSJBHDEFPDPU-FDZNNPFHSA-N |
Isomeric SMILES | CC(=O)OC[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C |
SMILES | CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C |
Canonical SMILES | CC(=O)OCC12CCC(CC1C3(CCC4C5(CCC(C(C5CCC4(C3=CC2)C)(C)C)OC(=O)C)C)C)(C)C |
Synonyms | D-Friedoolean-14-ene-3β,28-diol diacetate |
PubChem Compound | 11944614 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume